双(三苯基膦)铜硼氢化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

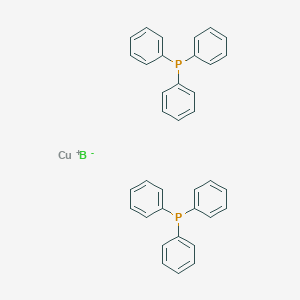

Bis(triphenylphosphine)copper tetrahydroborate is a useful research compound. Its molecular formula is C36H34BCuP2- and its molecular weight is 603.0 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(triphenylphosphine)copper tetrahydroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(triphenylphosphine)copper tetrahydroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)copper tetrahydroborate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

复杂结构的合成

“双(三苯基膦)铜硼氢化物”用于合成复杂结构。 它是通过双(三苯基膦)铜(I)硼氢化物的配体交换反应合成的,并通过XRD、FTIR、NMR光谱进行了表征 . 该化合物具有二聚体结构,并以两种多晶型形式结晶为CH2Cl2溶剂合物 .

酰氯还原为醛

已证明该化合物能从相应的酰氯中得到良好的芳香醛分离产率 . 表明通过该反应可以方便地制备各种醛 .

在有机合成中的应用

过渡金属硼氢化物在有机合成中的应用实例很少。 然而,“双(三苯基膦)铜硼氢化物”被认为参与了4a,8-不饱和酮还原为烯丙醇 .

还原胺化反应

构象研究

该化合物已被用于构象研究。 发现该化合物中Cu2P4C2环芯的罕见扭曲船-船构象比船-船构象更稳定 .

协同催化效应的研究

多核过渡金属体系中协同催化效应的概念促进了过渡金属配合物化学的广泛发展和深入研究 . 该化合物因其催化活性而备受关注,包括在金属中心上对小分子的转化 .

作用机制

Target of Action

Bis(triphenylphosphine)copper tetrahydroborate, also known as BIS-(TRIPHENYLPHOSPHINO)-CUPROUS BOROHYDRIDE, is a complex organometallic compound. The primary targets of this compound are saturated ketones and aldehydes .

Mode of Action

The compound interacts with its targets through a process known as reduction. Specifically, saturated ketones and aldehydes are converted via their p-toluenesulphonyl hydrazones to the corresponding alkanes by treatment with bis(triphenylphosphine)copper tetrahydroborate . This interaction results in the reduction of the carbonyl group to a methylene group.

Biochemical Pathways

The reduction of carbonyl compounds by bis(triphenylphosphine)copper tetrahydroborate affects the biochemical pathways associated with these compounds. The downstream effects include the formation of alkanes from ketones and aldehydes .

Result of Action

The result of the action of bis(triphenylphosphine)copper tetrahydroborate is the conversion of ketones and aldehydes to alkanes . This transformation is significant in organic synthesis, where the reduction of carbonyl compounds is a common requirement.

Action Environment

The action of bis(triphenylphosphine)copper tetrahydroborate can be influenced by environmental factors. For instance, the compound is sensitive to moisture and can decompose under high temperatures . Therefore, it is typically stored under inert gas and below 30°C to maintain its stability .

属性

CAS 编号 |

16903-61-0 |

|---|---|

分子式 |

C36H34BCuP2- |

分子量 |

603.0 g/mol |

IUPAC 名称 |

boranuide;copper;triphenylphosphane |

InChI |

InChI=1S/2C18H15P.BH4.Cu/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;1H4;/q;;-1; |

InChI 键 |

OIFZQKCJHVNBRA-UHFFFAOYSA-N |

SMILES |

[B-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |

规范 SMILES |

[BH4-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu] |

Key on ui other cas no. |

34010-85-0 |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(triphenylphosphine)copper tetrahydroborate in borophene synthesis?

A1: Bis(triphenylphosphine)copper tetrahydroborate serves as the boron source in the chemical vapor deposition (CVD) process to synthesize few-layer β12-borophane on copper foils. [] In this process, the compound decomposes at elevated temperatures in a hydrogen-rich atmosphere, releasing boron atoms that deposit onto the copper substrate and arrange into the desired borophene structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dimethyl (1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate](/img/structure/B102623.png)